molecular formula C11H12N2O2 B7576370 3-(4-cyano-N-methylanilino)propanoic acid

3-(4-cyano-N-methylanilino)propanoic acid

Cat. No. B7576370
M. Wt: 204.22 g/mol
InChI Key: PQSYNTYTOUONOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-cyano-N-methylanilino)propanoic acid, also known as CNQX, is a chemical compound that belongs to the family of quinoxalines. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. CNQX is widely used in scientific research as a pharmacological tool to study the role of glutamate receptors in various physiological and pathological conditions.

Mechanism of Action

3-(4-cyano-N-methylanilino)propanoic acid acts as a competitive antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. By blocking the AMPA receptors, 3-(4-cyano-N-methylanilino)propanoic acid inhibits the excitatory neurotransmission and reduces the synaptic plasticity.
Biochemical and Physiological Effects:
3-(4-cyano-N-methylanilino)propanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-induced excitotoxicity, the reduction of neuronal death in animal models of stroke and neurodegenerative diseases, and the improvement of cognitive function in animal models of learning and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-cyano-N-methylanilino)propanoic acid in lab experiments is its high selectivity and potency for the AMPA receptors, which allows for specific targeting of the glutamate receptors. However, one of the limitations of using 3-(4-cyano-N-methylanilino)propanoic acid is its potential off-target effects on other glutamate receptors and ion channels, which may affect the interpretation of the results.

Future Directions

There are several future directions for the research on 3-(4-cyano-N-methylanilino)propanoic acid, including the development of more selective and potent antagonists of the AMPA receptors, the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, and the exploration of the therapeutic potential of AMPA receptor modulation in the treatment of these disorders. Additionally, the use of 3-(4-cyano-N-methylanilino)propanoic acid in combination with other pharmacological agents may provide new insights into the mechanisms of synaptic plasticity and neural circuitry.

Synthesis Methods

3-(4-cyano-N-methylanilino)propanoic acid can be synthesized using various methods, including the reaction of 4-cyanoaniline with 2-bromoacetophenone followed by the reaction with ethyl chloroformate. Another method involves the reaction of 4-cyanoaniline with 2-bromo-3-methylbutyryl chloride followed by the reaction with sodium cyanide.

Scientific Research Applications

3-(4-cyano-N-methylanilino)propanoic acid is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in the treatment of epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-(4-cyano-N-methylanilino)propanoic acid has also been used to study the mechanisms of synaptic plasticity and learning and memory.

properties

IUPAC Name

3-(4-cyano-N-methylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(7-6-11(14)15)10-4-2-9(8-12)3-5-10/h2-5H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSYNTYTOUONOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-cyano-N-methylanilino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.